GSK1059615

Catalog No.
S548175
CAS No.
958852-01-1
M.F
C18H11N3O2S
M. Wt
333.36384
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK1059615

CAS Number

958852-01-1

Product Name

GSK1059615

IUPAC Name

(E)-4-((4-(pyridin-4-yl)quinolin-6-yl)methylene)thiazolidine-2,5-dione

Molecular Formula

C18H11N3O2S

Molecular Weight

333.36384

InChI

InChI=1S/C18H11N3O2S/c22-17-16(21-18(23)24-17)10-11-1-2-15-14(9-11)13(5-8-20-15)12-3-6-19-7-4-12/h1-10H,(H,21,23)/b16-10+

InChI Key

SSROGLWTGKZPRA-MHWRWJLKSA-N

SMILES

O=C(N/C1=C/C2=CC=C3N=CC=C(C4=CC=NC=C4)C3=C2)SC1=O

Solubility

Soluble in DMSO

Synonyms

GSK1059615; GSK-1059615; GSK-1059615.

Description

The exact mass of the compound GSK1059615 is 333.0572 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GSK1059615 is a synthetic organic compound classified as a dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin. Its chemical formula is C18H11N3O2SC_{18}H_{11}N_{3}O_{2}S, and it has a molecular weight of approximately 333.37 g/mol. The compound is primarily recognized for its potential therapeutic applications in oncology, particularly against various types of cancers, including lymphoma, solid tumors, endometrial cancer, and metastatic breast cancer .

The structure of GSK1059615 features a thiazolidinedione backbone, specifically identified by its IUPAC name: (5Z)-5-{[4-(pyridin-4-yl)quinolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione . It is notable for its high potency against multiple isoforms of phosphoinositide 3-kinase, with reported IC50 values of 0.4 nM for PI3Kα, 0.6 nM for PI3Kβ, 2 nM for PI3Kδ, and 5 nM for PI3Kγ .

Typical of thiazolidinedione derivatives. These include:

  • Oxidation: GSK1059615 can undergo oxidation under specific conditions, leading to the formation of oxidized derivatives.
  • Hydrolysis: The compound may also be hydrolyzed in the presence of water or aqueous solutions, affecting its stability and activity.
  • Reversible Binding: As an ATP-competitive inhibitor, GSK1059615 binds reversibly to the active sites of phosphoinositide 3-kinase and mammalian target of rapamycin enzymes .

GSK1059615 exhibits significant biological activity as a dual inhibitor targeting the phosphoinositide 3-kinase and mammalian target of rapamycin pathways. This inhibition leads to:

  • Antitumor Effects: The compound has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines, including head and neck squamous cell carcinoma and gastric cancer cells .
  • Mechanism of Action: GSK1059615 disrupts cellular signaling pathways that promote survival and proliferation in cancer cells, potentially activating programmed necrosis pathways as part of its mechanism .
  • Clinical Trials: Although it has shown promise in preclinical studies, a Phase 1 dose-escalation study was prematurely terminated due to insufficient exposure levels in patients with solid tumors or lymphoma .

The synthesis of GSK1059615 typically involves several steps that may include:

  • Formation of the Thiazolidinedione Core: This involves the reaction between appropriate aldehydes and thiazolidinedione derivatives.
  • Introduction of the Quinolyl Group: A pyridinyl or quinolyl moiety is introduced through condensation reactions.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity suitable for biological testing.

Specific synthetic routes may vary based on the desired yield and purity levels .

GSK1059615 has potential applications in:

  • Cancer Therapy: Its primary application lies in oncology as a treatment for various cancers due to its ability to inhibit critical survival pathways in tumor cells.
  • Research Tool: It serves as a valuable tool in research settings to study the roles of phosphoinositide 3-kinase and mammalian target of rapamycin in cellular processes and disease mechanisms .

Interaction studies involving GSK1059615 have focused on its binding affinity and inhibitory effects on key signaling pathways:

  • Kinase Inhibition Profiles: Detailed assays have characterized its inhibitory effects on different isoforms of phosphoinositide 3-kinase, demonstrating selective activity against specific mutants associated with cancer .
  • Cellular Assays: Various assays have been conducted to evaluate its effects on cell viability, apoptosis induction, and cell cycle progression in cancer cell lines .

GSK1059615 shares structural and functional similarities with several other compounds that inhibit phosphoinositide 3-kinase or mammalian target of rapamycin. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeTarget(s)Potency (IC50)Unique Features
GSK1059615ThiazolidinedionePI3Kα, mTORPI3Kα: 0.4 nMDual inhibitor; high specificity for multiple isoforms
GSK2126458ThiazolidinedionePI3K/mTORPI3Kα: ~1 nMMore broad-spectrum activity; clinical trials ongoing
MK2206Allosteric InhibitorAktAkt: ~0.1 µMAllosteric mechanism; primarily targets Akt
AZD2014Dual InhibitormTORC1/2mTORC1: ~10 nMFocused on mTORC1/2 inhibition

GSK1059615 stands out due to its potent dual inhibition profile against both phosphoinositide 3-kinase and mammalian target of rapamycin, making it a promising candidate for targeted cancer therapies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

333.0572

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15

Explore Compound Types